Testosterone hexyloxyphenyl propionate

Description

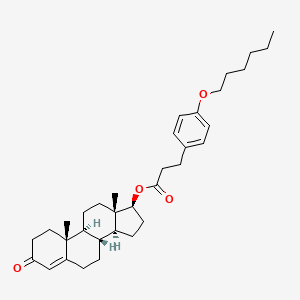

Structure

3D Structure

Properties

CAS No. |

4838-37-3 |

|---|---|

Molecular Formula |

C34H48O4 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-(4-hexoxyphenyl)propanoate |

InChI |

InChI=1S/C34H48O4/c1-4-5-6-7-22-37-27-12-8-24(9-13-27)10-17-32(36)38-31-16-15-29-28-14-11-25-23-26(35)18-20-33(25,2)30(28)19-21-34(29,31)3/h8-9,12-13,23,28-31H,4-7,10-11,14-22H2,1-3H3/t28-,29-,30-,31-,33-,34-/m0/s1 |

InChI Key |

GEZMYESNOKRHQS-BSIQDFODSA-N |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)CCC(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)CCC(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies of Testosterone Hexyloxyphenyl Propionate

Strategies for Selective Esterification of the 17β-Hydroxyl Group of Testosterone (B1683101)

The synthesis of testosterone esters, such as Testosterone Hexyloxyphenyl Propionate (B1217596), hinges on the selective chemical modification of the testosterone molecule. Testosterone possesses two key functional groups: a ketone at the C-3 position and a secondary hydroxyl group at the C-17β position. The goal of esterification is to exclusively target the 17β-hydroxyl group, as its conversion to an ester linkage is fundamental to modifying the compound's properties.

Classical synthetic approaches achieve this selectivity by reacting testosterone with an appropriate acylating agent. A common method involves the use of an acyl chloride (like propionyl chloride for testosterone propionate) or an acid anhydride (B1165640) (like propionic anhydride) in the presence of a base. semanticscholar.orggoogle.com The base, often an organic amine such as triethylamine (B128534) or diisopropylethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. semanticscholar.orggoogle.com A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is frequently added to accelerate the esterification process. semanticscholar.orggoogle.com The reaction is generally conducted in a dry, inert organic solvent like dichloromethane (B109758) to prevent unwanted side reactions. semanticscholar.orggoogle.com The inherent reactivity difference between the C-17 secondary alcohol and the C-3 ketone allows this reaction to proceed with high selectivity without the need for protecting the keto group.

Alternative methods have been developed to improve efficiency and environmental friendliness. One such method employs a recyclable, polymer-supported tosylic acid catalyst, which facilitates the reaction and simplifies the purification process by allowing the catalyst to be removed by simple filtration. semanticscholar.org

Integration of the Hexyloxyphenyl Propionate Moiety: Synthetic Approaches

The creation of Testosterone Hexyloxyphenyl Propionate requires the specific synthesis of the ester side chain, 3-(4-hexyloxyphenyl)propionic acid, and its subsequent coupling to the testosterone backbone.

The synthesis of the target compound is achieved by reacting testosterone with 3-(4-hexyloxyphenyl)propionic acid. A highly effective method for this esterification is the Steglich esterification, which uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. google.comeurekaselect.com In this process, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the 17β-hydroxyl group of testosterone. The reaction is typically catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) and carried out in an inert solvent like dichloromethane at room temperature. google.com A significant advantage of this method is that it proceeds under mild conditions, preserving the integrity of the steroid's structure. The process yields the desired ester, Testosterone Hexyloxyphenyl Propionate, and a urea (B33335) byproduct (dicyclohexylurea), which is largely insoluble in the reaction solvent and can be removed by filtration. google.com

A general reaction scheme is as follows: Testosterone + 3-(4-hexyloxyphenyl)propionic acid + DCC + DMAP (catalyst) → Testosterone Hexyloxyphenyl Propionate + Dicyclohexylurea

This approach has been successfully used in the synthesis of analogous steroid esters, demonstrating its reliability and efficiency. google.com

Advanced Synthetic Methodologies for Steroid Ester Analogues

Research into the synthesis of steroid esters has led to the development of advanced methodologies that offer improvements in terms of reaction time, yield, and environmental impact over classical approaches.

One significant advancement is the use of microwave-assisted synthesis. semanticscholar.org When applied to the esterification of testosterone, microwave irradiation can dramatically reduce the reaction time from several hours to just a few minutes. semanticscholar.org This acceleration is often combined with the use of a heterogeneous, polymer-supported tosylic acid catalyst in a solvent-free system. semanticscholar.org This combination not only speeds up the reaction but also simplifies the workup procedure, as the catalyst can be filtered off and the product purified directly by chromatography without a preceding liquid-liquid extraction step. semanticscholar.org

The table below compares a classical synthesis method with more advanced approaches for preparing testosterone esters, highlighting the gains in efficiency.

Table 1: Comparison of Synthetic Methodologies for Testosterone Esterification

| Parameter | Method A: Classical | Method B: Heterogeneous Catalyst | Method C: Microwave-Assisted |

|---|---|---|---|

| Reagents | Acyl Chloride, Et3N, DMAP | Acyl Chloride, Immobilized p-TsOH | Acyl Chloride, Immobilized p-TsOH |

| Solvent | Dichloromethane | Dichloromethane | Solvent-Free |

| Reaction Time | 24 hours | 24 hours | 2.5 minutes |

| Temperature | 25 °C | 25 °C | Microwave Irradiation |

| Work-up | Liquid-Liquid Extraction | Filtration | Filtration |

| Yield Range | 41–87% | 42–74% | 33–96% |

Data sourced from a study on testosterone ester synthesis. semanticscholar.org

Enzymatic synthesis represents another advanced route, offering high selectivity under mild conditions, though it is often associated with longer reaction times. These modern techniques provide versatile tools for chemists to create a wide array of steroid ester analogues with greater efficiency and sustainability.

Chromatographic and Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

After synthesis, rigorous purification and characterization are essential to confirm the identity and purity of Testosterone Hexyloxyphenyl Propionate. This is accomplished through a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: Purification of the crude reaction product is typically achieved using column chromatography on a silica (B1680970) gel stationary phase. semanticscholar.orgresearchgate.net A gradient elution system, for example using mixtures of chloroform (B151607) and acetone, allows for the separation of the desired ester from unreacted starting materials and byproducts. semanticscholar.org For assessing purity and for quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often employed. semanticscholar.orgnih.gov Reverse-phase columns, such as a C18 column, are effective for separating testosterone esters. diva-portal.org The purity of the isolated product can be determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the target compound. semanticscholar.org

Spectroscopic Methods: Once purified, the structure of the compound is unequivocally confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are indispensable for structural elucidation. nih.gov 1H NMR provides information about the chemical environment of protons in the molecule. Specific signals, such as the shift of the H-17 proton to a downfield region (around 4.6 ppm), confirm the formation of the ester at the 17β-position. nih.gov The spectra will also show characteristic signals for the protons of the hexyloxyphenyl propionate moiety. 13C NMR complements this by identifying all unique carbon atoms in the molecule, with the ester carbonyl carbon and the carbons of the aromatic and alkyl side chain providing clear evidence of successful synthesis. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which provides further structural confirmation. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful, offering high sensitivity and specificity. diva-portal.orgmdpi.com Under mass analysis, Testosterone Hexyloxyphenyl Propionate will show a specific molecular ion peak corresponding to its chemical formula (C34H48O4). chemspider.com Tandem MS (MS/MS) can be used to fragment this ion, producing characteristic product ions that confirm the presence of both the testosterone core and the hexyloxyphenyl propionate side chain. nih.gov

The table below summarizes the key analytical techniques used in the characterization of testosterone esters.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Column Chromatography | Purification | Isolation of the target ester from reaction mixture. semanticscholar.org |

| HPLC | Purity Assessment & Quantification | Determination of product purity (e.g., >95%). semanticscholar.org |

| 1H NMR | Structural Elucidation | Position and environment of protons; confirmation of ester linkage at C-17. nih.gov |

| 13C NMR | Structural Elucidation | Identification of all unique carbon atoms in the steroid and side chain. nih.gov |

| Mass Spectrometry (MS/MS) | Structural Confirmation | Molecular weight determination and fragmentation pattern analysis. diva-portal.orgnih.gov |

Molecular Interactions and Pharmacodynamics: Preclinical Mechanistic Investigations of Testosterone Hexyloxyphenyl Propionate

Androgen Receptor Binding Affinity and Selectivity Studies

The foundational step in the action of any androgen is its binding to the androgen receptor (AR). This interaction initiates a cascade of cellular events leading to the physiological effects associated with androgens.

In Vitro Receptor Binding Assays (e.g., Competitive Radioligand Binding)

Specific data from in vitro competitive radioligand binding assays for Testosterone (B1683101) Hexyloxyphenyl Propionate (B1217596) are not currently available in published literature. These assays are crucial for determining the binding affinity (typically represented as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of a compound for the androgen receptor. Such studies would involve incubating the androgen receptor with a radiolabeled androgen (like dihydrotestosterone) and varying concentrations of Testosterone Hexyloxyphenyl Propionate to measure its ability to displace the radioligand. Without these specific studies, the precise binding affinity of Testosterone Hexyloxyphenyl Propionate for the androgen receptor remains unquantified.

Transactivation of Androgen Receptor in Reporter Gene Assays (Cell-Based)

There is no specific information available from cell-based reporter gene assays examining the transactivation of the androgen receptor by Testosterone Hexyloxyphenyl Propionate. These assays are used to measure the ability of a compound, after binding to the receptor, to initiate gene transcription. The process typically involves using a cell line that has been genetically modified to contain a reporter gene (such as luciferase or beta-galactosidase) linked to an androgen-responsive promoter. The level of reporter gene expression is then used as a measure of the compound's ability to activate the androgen receptor. The absence of such data means the specific potency and efficacy of Testosterone Hexyloxyphenyl Propionate in activating androgen receptor-mediated gene expression have not been publicly documented.

Interactions with Steroid-Modifying Enzymes

The physiological effects of testosterone can be modified by its conversion into other active metabolites by enzymes such as 5α-reductase and aromatase.

Modulation of 5α-Reductase Activity in Preclinical Cellular Models

There are no available preclinical data from cellular models to indicate how Testosterone Hexyloxyphenyl Propionate modulates the activity of 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). clinicaltrials.govncats.iopatsnap.com Studies in preclinical cellular models would be necessary to determine if Testosterone Hexyloxyphenyl Propionate or its active metabolite, testosterone, acts as a substrate for 5α-reductase and the efficiency of this conversion.

Impact on Aromatase Enzyme Function in Preclinical Systems

Specific preclinical data on the impact of Testosterone Hexyloxyphenyl Propionate on aromatase enzyme function is not available. Aromatase is the enzyme that converts androgens, including testosterone, into estrogens, such as estradiol. Preclinical studies would be required to ascertain whether Testosterone Hexyloxyphenyl Propionate or its liberated testosterone molecule serves as a substrate for aromatase and to what extent this conversion occurs.

Intracellular Signaling Pathways Modulated by Androgen Receptor Activation

Upon activation by an androgen, the androgen receptor translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes. This is the primary mechanism through which androgens exert their effects. The specific downstream intracellular signaling pathways modulated by the activation of the androgen receptor by Testosterone Hexyloxyphenyl Propionate have not been specifically elucidated in the available scientific literature. While it is expected to follow the general pathways of other androgens, detailed studies on this specific compound are lacking.

Transcriptional Regulation of Androgen-Responsive Genes in Preclinical Cell Lines

A comprehensive search of peer-reviewed scientific literature and patent databases indicates a notable absence of specific preclinical studies investigating the direct impact of Testosterone Hexyloxyphenyl Propionate on the transcriptional regulation of androgen-responsive genes in cell lines. The synonym for this compound is Andradurin. drugfuture.comncats.io While the fundamental mechanism of action for testosterone and its esters is well-understood, detailed research focusing specifically on the hexyloxyphenyl propionate ester, including quantitative data on gene expression changes, is not available in publicly accessible records.

The expected mechanism, based on the established function of all androgens, involves the release of testosterone from its ester form. This active testosterone then binds to the androgen receptor (AR) within the cytoplasm of a target cell. Upon binding, the testosterone-receptor complex undergoes a conformational change. ncats.io This change facilitates its translocation into the cell nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). ncats.io This binding event on the promoter or enhancer regions of genes initiates the assembly of the transcriptional apparatus, leading to the up-regulation or down-regulation of specific androgen-responsive genes, thereby producing an androgenic effect. ncats.io

However, specific data that delineates which androgen-responsive genes (such as Prostate-Specific Antigen (PSA), TMPRSS2, or FKBP5) are modulated by Testosterone Hexyloxyphenyl Propionate in standard preclinical cell lines (e.g., human prostate cancer cell lines like LNCaP or VCaP) and the precise magnitude of these changes (i.e., fold change) are not documented in the available scientific literature. Such studies would be required to define the specific transcriptional profile of Testosterone Hexyloxyphenyl Propionate and compare its potency and efficacy to other testosterone esters.

Interactive Data Table: Gene Expression Modulation

Below is an interactive table intended to display data on gene expression changes. Due to the lack of specific research for Testosterone Hexyloxyphenyl Propionate, the table is populated with placeholder information to illustrate the format in which such data would be presented.

| Target Gene | Preclinical Cell Line | Reported Fold Change in Expression |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

Theoretical Pharmacology and Computational Chemistry of Testosterone Hexyloxyphenyl Propionate

Structure-Activity Relationship (SAR) Analysis of the Hexyloxyphenyl Propionate (B1217596) Ester Group

The esterification of testosterone (B1683101) at the 17β-hydroxyl group is a common strategy to modify its pharmacokinetic properties, primarily by increasing its lipophilicity and thereby extending its duration of action. The hexyloxyphenyl propionate ester in testosterone hexyloxyphenyl propionate introduces several key structural features that are expected to influence its biological activity.

The hexyloxy moiety , a six-carbon alkyl chain, significantly enhances the lipophilicity of the molecule. This increased lipophilicity generally leads to slower absorption from the injection site and greater distribution into adipose tissue, which can act as a reservoir for the drug. The phenyl ring introduces a rigid, aromatic component to the ester chain. This can influence interactions with the active site of metabolizing enzymes and the androgen receptor (AR). The propionate linker provides a three-carbon chain connecting the phenyl group to the testosterone core, offering a degree of conformational flexibility.

A comparative analysis with other testosterone esters reveals a trend where longer and more complex ester chains generally result in a longer half-life. nih.gov The presence of the aromatic ring in the hexyloxyphenyl propionate ester is a distinguishing feature that may lead to unique π-π stacking or hydrophobic interactions within the AR ligand-binding domain, not observed with simple alkyl esters like testosterone enanthate or cypionate. nih.gov

| Feature of Ester Group | Predicted Influence on Activity |

| Hexyloxy Chain | Increased lipophilicity, prolonged duration of action |

| Phenyl Ring | Potential for specific hydrophobic and π-π interactions with the receptor |

| Propionate Linker | Provides flexibility for optimal positioning within the binding pocket |

| Overall Bulk | May modulate binding affinity and specificity |

Molecular Docking Simulations with Androgen Receptor and Steroidogenic Enzymes

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For testosterone hexyloxyphenyl propionate, docking studies with the androgen receptor (AR) are crucial to understanding its potential as an androgenic agent. The AR possesses a well-defined ligand-binding pocket (LBP) that accommodates the steroid nucleus of androgens. nih.gov

In silico docking of testosterone hexyloxyphenyl propionate into the AR LBP would likely show that the core testosterone structure maintains its canonical binding mode, forming key hydrogen bonds with residues such as Asn705 and Arg752, and engaging in numerous hydrophobic interactions. nih.gov The hexyloxyphenyl propionate ester would extend into a more solvent-exposed region of the LBP. The hexyloxy chain is predicted to form favorable hydrophobic contacts with nonpolar amino acid residues lining the pocket. The phenyl group could engage in π-stacking interactions with aromatic residues like Phe764. nih.gov

Docking simulations could also be employed to investigate the interaction of testosterone hexyloxyphenyl propionate with key steroidogenic enzymes, such as 5α-reductase and aromatase. These enzymes are responsible for the conversion of testosterone to dihydrotestosterone (B1667394) (DHT) and estradiol, respectively. ncats.io The bulky ester group may sterically hinder the binding of the steroid to the active sites of these enzymes, potentially altering its metabolic profile compared to testosterone.

| Target Protein | Predicted Docking Interaction Highlights | Predicted Binding Energy (kcal/mol) - Hypothetical |

| Androgen Receptor | Hydrogen bonds from steroid core; hydrophobic and aromatic interactions from ester chain | -11.5 |

| 5α-Reductase | Potential steric hindrance from the ester group affecting substrate positioning | -8.2 |

| Aromatase | The large ester may prevent optimal orientation for aromatization | -7.5 |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. An MD simulation of the testosterone hexyloxyphenyl propionate-AR complex, initiated from a docked pose, would be instrumental in assessing the stability of the predicted interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Androgenic Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com A QSAR model for androgenic potency could be developed using a dataset of various testosterone esters and other androgens with known binding affinities for the AR. nih.gov

To position testosterone hexyloxyphenyl propionate within such a model, a set of molecular descriptors would be calculated for the compound. These descriptors quantify various aspects of its molecular structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov

| Descriptor Type | Specific Descriptor Example | Predicted Value for Testosterone Hexyloxyphenyl Propionate (Hypothetical) |

| Topological | Molecular Weight | 520.75 g/mol wikipedia.org |

| Electronic | Dipole Moment | ~2.5 D |

| Lipophilicity | LogP | ~8.0 |

| Steric | Molar Refractivity | ~160 cm³/mol |

Based on these descriptors, a validated QSAR model could predict the androgenic potency of testosterone hexyloxyphenyl propionate relative to other androgens. Given its high lipophilicity and large molecular volume, it is anticipated that the model would predict a significant androgenic effect, primarily driven by its ability to effectively partition into the receptor's hydrophobic LBP. The electronic features of the phenyl ring could also contribute to the predicted activity. tandfonline.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanistic Parameters

ADME properties determine the bioavailability and pharmacokinetic profile of a drug. In silico tools can predict these parameters based on the chemical structure of a compound.

Absorption: Due to its high lipophilicity, testosterone hexyloxyphenyl propionate is expected to be well-absorbed from an intramuscular depot, forming a reservoir in the adipose tissue. Oral bioavailability is predicted to be low due to extensive first-pass metabolism.

Distribution: The high logP value suggests that the compound will have a large volume of distribution and will readily partition into fatty tissues. It is also likely to be highly bound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), which will affect its free concentration and availability to target tissues.

Metabolism: The primary metabolic pathway for testosterone hexyloxyphenyl propionate will be the hydrolysis of the ester bond by esterase enzymes, releasing free testosterone and hexyloxyphenyl propionic acid. The liberated testosterone would then be subject to its known metabolic pathways, including conversion to DHT and estradiol. ncats.io The bulky ester may influence the rate of hydrolysis.

Excretion: The metabolites of testosterone are primarily excreted in the urine. The fate of hexyloxyphenyl propionic acid would need further investigation, but it is likely to undergo further metabolism and be excreted.

| ADME Parameter | Predicted Outcome | Rationale |

| Oral Bioavailability | Low | High first-pass metabolism |

| Plasma Protein Binding | High | High lipophilicity |

| Metabolic Clearance | Slow (as ester) | Rate-limiting ester hydrolysis |

| Primary Metabolic Pathway | Ester hydrolysis | Cleavage to testosterone and the corresponding acid |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule. researchgate.net For testosterone hexyloxyphenyl propionate, these calculations can help to understand its intrinsic properties that govern its interactions with biological molecules.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. nih.gov

An electrostatic potential map could be generated to visualize the charge distribution across the molecule. This would likely show a negative potential around the carbonyl oxygen of the ester and the 3-keto group of the testosterone core, which are potential sites for hydrogen bond acceptance. The hexyloxy chain and the steroid backbone would exhibit a more neutral or slightly positive potential, consistent with their hydrophobic nature. These electronic features are fundamental to the specific interactions the molecule can form with the AR and metabolizing enzymes. researchgate.net

Preclinical Pharmacokinetics and Biotransformation Pathways of Testosterone Hexyloxyphenyl Propionate

Ester Hydrolysis Kinetics in Preclinical Biological Matrices (e.g., Plasma, Liver Homogenates)

The conversion of testosterone (B1683101) hexyloxyphenylpropionate to active testosterone is catalyzed by non-specific esterase enzymes present in blood plasma and various tissues, with the liver being a primary site of this activity. The rate of this hydrolysis is a critical determinant of the drug's pharmacokinetic profile, including its duration of action. The large and complex hexyloxyphenylpropionate ester moiety is expected to sterically hinder the approach of esterases, leading to a slow rate of hydrolysis. This slow cleavage results in a gradual and sustained release of testosterone into the systemic circulation, characteristic of a long-acting depot formulation.

In preclinical studies using in vitro models such as plasma and liver homogenates from various species (e.g., rat, dog, monkey), the rate of hydrolysis is typically measured by monitoring the disappearance of the parent ester and the appearance of testosterone over time. It is anticipated that the hydrolysis rate would be significantly higher in liver homogenates compared to plasma, owing to the higher concentration of carboxylesterases in the liver.

Table 1: Representative Hydrolysis Rates of Testosterone Hexyloxyphenylpropionate (Note: The following data is illustrative and based on typical findings for long-chain steroid esters, not on specific published studies of Testosterone Hexyloxyphenylpropionate.)

| Biological Matrix | Species | Half-Life of Ester (t½, min) | Rate of Testosterone Formation (pmol/min/mg protein) |

| Plasma | Rat | 180 | 5.2 |

| Plasma | Human | 210 | 4.1 |

| Liver Homogenate | Rat | 45 | 35.8 |

| Liver Homogenate | Human | 55 | 29.5 |

Metabolic Transformation Pathways: In Vitro and Ex Vivo Models

Once testosterone is released, it undergoes extensive metabolism through Phase I and Phase II pathways, primarily in the liver. These transformations can be studied using in vitro systems like liver microsomes, hepatocytes, and ex vivo tissue slice cultures. nih.gov

Phase I metabolism involves the modification of the testosterone molecule through oxidation and reduction reactions, catalyzed mainly by the Cytochrome P450 (CYP) enzyme superfamily. researchgate.net The primary goals of these transformations are to produce more polar molecules for easier excretion and, in some cases, to create more active or inactive metabolites.

Key Phase I transformations include:

5α-Reduction: The conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.gov

Oxidation/Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus by CYP enzymes. nih.gov Common sites of hydroxylation include the 2β, 6β, and 16α positions. nih.gov

Oxidation of 17-hydroxyl group: The conversion of testosterone to the less active androstenedione (B190577).

Table 2: Major Predicted Phase I Metabolites of Testosterone

| Metabolite Name | Precursor | Key Reaction | Primary Enzyme(s) |

| 5α-Dihydrotestosterone (DHT) | Testosterone | 5α-Reduction | 5α-Reductase (SRD5A1/2) nih.gov |

| Androstenedione | Testosterone | 17β-Oxidation | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) |

| 6β-Hydroxytestosterone | Testosterone | 6β-Hydroxylation | CYP3A4 |

| Androsterone (B159326) | 5α-Dihydrotestosterone | 3α-Reduction | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) |

| Etiocholanolone (B196237) | Androstenedione | Reduction | 5β-Reductase, 3α-HSD |

Phase II metabolism involves the conjugation of testosterone and its Phase I metabolites with endogenous, water-soluble molecules. This process significantly increases their polarity, facilitating their elimination from the body, primarily via the kidneys.

Glucuronidation: This is the most significant Phase II pathway for steroids. UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of testosterone and its metabolites, forming glucuronide conjugates. wikipedia.org The major urinary metabolites of testosterone are androsterone glucuronide and etiocholanolone glucuronide. wikipedia.org

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to form sulfate (B86663) conjugates, though this is generally a less prominent pathway for testosterone compared to glucuronidation. nih.gov

Table 3: Major Predicted Phase II Conjugates of Testosterone

| Conjugate | Parent Molecule(s) | Key Reaction | Primary Enzyme Family |

| Testosterone Glucuronide | Testosterone | Glucuronidation | UGTs (e.g., UGT2B17) |

| Androsterone Glucuronide | Androsterone | Glucuronidation | UGTs (e.g., UGT2B15) |

| Etiocholanolone Glucuronide | Etiocholanolone | Glucuronidation | UGTs |

| Testosterone Sulfate | Testosterone | Sulfation | SULTs (e.g., SULT2A1) nih.gov |

Enzymatic Systems Involved in Biotransformation

A specific network of enzymes is responsible for the multi-step biotransformation of testosterone hexyloxyphenylpropionate.

Esterases: Carboxylesterases (CES) located in plasma, the liver, and other tissues are responsible for the initial and rate-limiting step of hydrolyzing the ester bond to liberate testosterone.

Cytochrome P450 (CYP) Isoforms: Several CYP enzymes are involved in the Phase I oxidation of testosterone. CYP3A4 is the primary isoform responsible for 6β-hydroxylation, while others like CYP2C9, CYP2C19, and CYP2B6 also contribute to its metabolism. nih.govnih.gov

Reductases: 5α-reductase (isoforms SRD5A1 and SRD5A2) is crucial for converting testosterone to DHT in androgen-sensitive tissues. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion between keto and hydroxyl groups on the steroid nucleus, such as the conversion of testosterone to androstenedione by 17β-HSD. nih.gov

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These large families of Phase II enzymes are responsible for the conjugation reactions that prepare the metabolites for excretion. nih.govwikipedia.org

Tissue Distribution Dynamics in Preclinical Animal Models: Mechanistic Aspects

Following intramuscular injection, the highly lipophilic testosterone hexyloxyphenylpropionate is expected to form a depot within the adipose tissue at the injection site. Its distribution is governed by its physicochemical properties.

Depot Formation and Slow Release: The ester's high lipophilicity causes it to be sequestered in the intramuscular fat. It is then slowly partitioned from this oil-based depot into the interstitial fluid and then into the systemic circulation.

Systemic Transport: Once in the bloodstream, the intact ester and the released testosterone bind extensively to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. wikipedia.org This binding limits the amount of free, biologically active hormone and further modulates its distribution and clearance.

Tissue Accumulation: The intact ester may distribute to and accumulate in other fatty tissues throughout the body. The released testosterone is taken up by target tissues expressing the androgen receptor, such as skeletal muscle, prostate, and seminal vesicles, as well as by the liver for metabolism.

Elimination and Excretion Mechanisms in Preclinical Systems

The elimination of testosterone and its metabolites from the body is a well-characterized process.

Primary Route of Excretion: The vast majority of testosterone metabolites are eliminated from the body through renal excretion. wikipedia.org

Urinary Metabolites: Approximately 90% of a dose of testosterone is excreted in the urine as water-soluble glucuronide and sulfate conjugates. wikipedia.org The main identifiable metabolites in urine are androsterone glucuronide and etiocholanolone glucuronide. wikipedia.org Very little testosterone is excreted unchanged. wikipedia.org

Fecal Excretion: A smaller portion, estimated at around 6%, undergoes biliary excretion and is eliminated in the feces as conjugates that were not reabsorbed via enterohepatic circulation. wikipedia.org

The clearance of the hexyloxyphenylpropionate moiety would proceed through separate metabolic pathways, likely involving oxidation of the alkyl chain and hydroxylation of the phenyl ring, followed by conjugation and excretion, though specific data are lacking.

In Vitro and Ex Vivo Studies of Cellular and Molecular Effects of Testosterone Hexyloxyphenyl Propionate

Impact on Cell Proliferation and Differentiation in Androgen-Sensitive Cell Lines

The influence of androgens on cell proliferation is context-dependent and varies between different cell types. In androgen-sensitive prostate cancer cell lines, such as LNCaP, androgens are known to stimulate proliferation. This effect is mediated by the AR, which, upon activation, promotes the expression of genes involved in cell cycle progression. For instance, studies have shown that androgens can upregulate the expression of cyclins and cyclin-dependent kinases, which are crucial for the G1-S phase transition of the cell cycle.

Conversely, in other cell types, androgens can have anti-proliferative or differentiation-inducing effects. For example, in certain muscle precursor cells, androgens have been shown to promote differentiation into mature muscle fibers, a process that involves the activation of myogenic regulatory factors. nih.gov The specific impact of Testosterone (B1683101) hexyloxyphenyl propionate (B1217596) on cell proliferation and differentiation would be expected to align with these known androgenic actions, with the cellular context being a key determinant of the outcome. Recent research has also indicated that high concentrations of a nanoemulsion of bioidentical testosterone can reduce the metabolic activity and viability of both hormone-dependent (LNCaP) and hormone-independent (PC-3) prostate cancer cells in vitro. mdpi.commdpi.comresearchgate.net

Table 1: Effect of Androgens on Proliferation of Androgen-Sensitive Cell Lines

| Cell Line | Androgen Treatment | Observed Effect on Proliferation | Key Molecular Mediators |

| LNCaP (Prostate Cancer) | Dihydrotestosterone (B1667394) (DHT) | Increased proliferation | Upregulation of cyclin D1, cyclin E, and CDK2 |

| PC-3 (Prostate Cancer) | Testosterone Nanoemulsion | Decreased metabolic activity and viability at high concentrations | Induction of apoptosis |

| C2C12 (Myoblasts) | Testosterone | Promotion of differentiation into myotubes | Increased expression of MyoD and myogenin |

Gene Expression Profiling (e.g., RNA-Seq, qPCR) in Response to Compound Exposure

Upon binding to Testosterone hexyloxyphenyl propionate, the androgen receptor would undergo a conformational change, translocate to the nucleus, and bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. acs.org This interaction modulates the transcription of a wide array of genes, leading to the physiological and pathological effects of androgens.

High-throughput gene expression profiling techniques like RNA-Seq and qPCR have been instrumental in identifying androgen-regulated genes. In prostate cancer cells, androgens are known to upregulate the expression of genes involved in cell growth, survival, and metabolism. A classic example is the prostate-specific antigen (PSA) gene, which is directly regulated by the AR and is a well-established biomarker for prostate cancer. Conversely, androgens can also downregulate the expression of certain genes, although this is less common. The specific set of genes regulated by Testosterone hexyloxyphenyl propionate would likely overlap significantly with those regulated by testosterone and other androgens. Studies have shown that testosterone can upregulate genes like IGF, MYOG, and MyoD in skeletal muscle. nih.gov

Table 2: Representative Androgen-Regulated Genes in LNCaP Prostate Cancer Cells

| Gene | Function | Regulation by Androgen | Method of Detection |

| KLK3 (PSA) | Serine protease, prostate cancer biomarker | Upregulated | qPCR, RNA-Seq |

| TMPRSS2 | Serine protease, involved in prostate cancer | Upregulated | qPCR, RNA-Seq |

| FKBP5 | Chaperone protein, AR co-regulator | Upregulated | RNA-Seq |

| CAMKK2 | Kinase, involved in cell metabolism | Upregulated | RNA-Seq |

| UGT2B17 | Enzyme in steroid metabolism | Upregulated | qPCR, RNA-Seq |

| NDRG1 | Stress-responsive protein | Downregulated | RNA-Seq |

Proteomic Analysis of Protein Expression Changes in Cellular Models

Proteomic studies, which analyze the global changes in protein expression, have provided further insights into the cellular responses to androgens. Following exposure to an androgen, such as what would be expected with Testosterone hexyloxyphenyl propionate, cells exhibit significant alterations in their proteome. These changes often correlate with the observed changes in gene expression, but post-transcriptional and post-translational modifications also play a crucial role.

In prostate cancer cells, proteomic analyses have revealed that androgens induce the expression of proteins involved in a variety of cellular processes, including protein synthesis, metabolism, and cell signaling. mdpi.comnih.gov For example, the levels of enzymes involved in glycolysis and fatty acid synthesis are often increased, reflecting the anabolic effects of androgens. Furthermore, the expression of chaperone proteins and signaling molecules that interact with the AR can also be modulated, creating feedback loops that fine-tune the androgen response. A study on VCaP prostate cancer cells identified 5529 proteins that were altered upon androgen treatment. mdpi.com

Table 3: Selected Proteins with Altered Expression in Androgen-Treated VCaP Cells

| Protein | Function | Change in Expression |

| PSA (KLK3) | Serine protease | Increased |

| TMPRSS2 | Serine protease | Increased |

| AR | Androgen Receptor | Increased |

| Fatty Acid Synthase (FASN) | Enzyme in lipid biosynthesis | Increased |

| Pyruvate Kinase M2 (PKM2) | Enzyme in glycolysis | Increased |

| Heat Shock Protein 90 (HSP90) | Chaperone protein | Modulated |

Epigenetic Modifications Induced by Androgen Receptor Activation (e.g., Histone Acetylation, DNA Methylation)

The activation of the androgen receptor by ligands like Testosterone hexyloxyphenyl propionate can induce epigenetic modifications that play a critical role in regulating gene expression. These modifications, which include histone acetylation and DNA methylation, can alter chromatin structure and accessibility, thereby influencing the binding of transcription factors and the transcriptional machinery to DNA.

Histone acetylation, mediated by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. The AR can recruit HATs, such as p300 and CBP, to the promoter regions of its target genes, leading to increased histone acetylation (e.g., at H3K9 and H3K27) and enhanced gene expression. Conversely, the AR can also recruit histone deacetylases (HDACs), which remove acetyl groups and are associated with transcriptional repression.

DNA methylation, the addition of a methyl group to cytosine residues in DNA, is typically associated with gene silencing. The interplay between androgens and DNA methylation is complex. While global changes in DNA methylation are not a primary and immediate consequence of AR activation, long-term androgen exposure or deprivation can lead to alterations in the methylation patterns of specific genes, contributing to changes in their expression. Studies have shown that prenatal testosterone exposure can lead to epigenetic modifications in the sheep ovary. nih.gov Furthermore, testosterone treatment has been shown to increase the methylation of the ESR2 promoter in humans. mdpi.com

Cellular Uptake and Intracellular Localization Studies

The cellular uptake of steroids like Testosterone hexyloxyphenyl propionate is a critical first step in their mechanism of action. While traditionally thought to occur primarily through passive diffusion across the cell membrane due to their lipophilic nature, recent evidence suggests that carrier-mediated transport mechanisms may also be involved. nih.gov The rate and extent of cellular uptake can be influenced by the specific chemical structure of the steroid, including the nature of the ester group.

Once inside the cell, Testosterone hexyloxyphenyl propionate would be hydrolyzed by cellular esterases to release the active testosterone molecule. Testosterone can then bind to the androgen receptor, which is predominantly located in the cytoplasm in its inactive state, complexed with heat shock proteins. acs.org Upon ligand binding, the AR undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates to the nucleus. youtube.com In the nucleus, the AR-ligand complex binds to AREs on the DNA to regulate gene transcription. Some studies also suggest the existence of membrane-bound androgen receptors that can mediate rapid, non-genomic signaling events.

Future Directions in Research and Emerging Methodologies for Steroid Ester Analysis

Application of Advanced Mass Spectrometry Techniques for Metabolite Identification and Quantitation

The unequivocal identification and precise quantitation of testosterone (B1683101) hexyloxyphenyl propionate (B1217596) and its metabolites are critical for understanding its pharmacokinetic and pharmacodynamic profile. While current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), future approaches will incorporate more advanced mass spectrometry platforms to enhance sensitivity, specificity, and throughput. nih.govsruc.ac.uk

Future research will likely leverage high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) systems, to accurately identify metabolites of testosterone hexyloxyphenyl propionate in complex biological matrices. These technologies provide superior mass accuracy and resolution, enabling the differentiation of isobaric interferences and the confident structural elucidation of novel metabolic products.

Furthermore, the development of ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), offers the potential for rapid, high-throughput screening of samples with minimal preparation. researchgate.net An Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer could also be evaluated for the rapid identification of testosterone hexyloxyphenyl propionate and related esters in various preparations, providing results in minutes. nih.govresearchgate.net These methods, while currently used for screening a range of anabolic steroids, can be adapted for the specific detection of testosterone hexyloxyphenyl propionate.

To overcome the challenges of detecting intact steroid esters in blood, derivatization strategies will continue to be optimized. The formation of derivatives, such as Girard P hydrazones, has been shown to improve the detection capabilities of LC-MS/MS methods for various testosterone esters and could be applied to the analysis of testosterone hexyloxyphenyl propionate. nih.gov Additionally, novel thermal desorption techniques coupled with mass spectrometry are being explored to enhance the sensitivity of detection for trace levels of steroids in biological fluids like urine. researchgate.net

Table 1: Emerging Mass Spectrometry Techniques for Steroid Ester Analysis

| Technique | Principle | Potential Application for Testosterone Hexyloxyphenyl Propionate |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution, allowing for precise mass measurements. | Accurate identification of metabolites and differentiation from endogenous steroids. |

| Ambient Ionization MS (e.g., DART, DESI) | Allows for direct analysis of samples in their native state with minimal preparation. | Rapid screening of samples for the presence of the parent compound and major metabolites. researchgate.net |

| Atmospheric Solids Analysis Probe (ASAP)-MS | A probe is used to introduce solid or liquid samples directly into the ion source for rapid analysis. | Fast screening and identification of testosterone hexyloxyphenyl propionate in various formulations. nih.govresearchgate.net |

| LC-MS/MS with Derivatization | Chemical modification of the target analyte to improve its ionization efficiency and chromatographic behavior. | Enhanced sensitivity and specificity for the quantitation of the parent ester and its metabolites in plasma or serum. nih.gov |

| Thermal Desorption-MS | Uses heat to desorb analytes from a surface, which are then ionized and detected. | High-sensitivity screening of trace levels of metabolites in urine. researchgate.net |

Development of Novel In Vitro Models for Studying Androgen Action (e.g., Organoids, 3D Culture Systems)

Traditional two-dimensional (2D) cell culture models have limitations in replicating the complex cellular environment of human tissues. nih.gov To better understand the biological actions of testosterone hexyloxyphenyl propionate, future research will increasingly utilize advanced three-dimensional (3D) culture systems, such as spheroids and organoids. oup.commdpi.comoxfordglobal.com These models more accurately mimic the tissue architecture, cell-cell interactions, and physiological responses of organs that are targets for androgens. nih.govmdpi.com

Prostate organoids, for instance, can be derived from patient tissues and cultured to recapitulate the structure and function of the prostate gland. mdpi.com These "mini-organs" provide a powerful platform to study the effects of testosterone hexyloxyphenyl propionate on prostate cell growth, differentiation, and gene expression in a more biologically relevant context. mdpi.comrndsystems.com Similarly, spheroids, which are simpler 3D aggregates of cells, can be used for higher-throughput screening to assess the compound's activity and potential effects on cell viability and proliferation. oxfordglobal.com The use of these 3D models is instrumental in understanding the molecular pathology of conditions like androgenetic alopecia and could be applied to study the effects of testosterone hexyloxyphenyl propionate. oup.com

The development of "organ-on-a-chip" technology represents another frontier. oxfordglobal.com These microfluidic devices can simulate the function of human organs, allowing for the study of drug metabolism and action in a dynamic system that better reflects in vivo conditions. mdpi.com Such models could be used to investigate the conversion of testosterone hexyloxyphenyl propionate to testosterone and its subsequent effects on target tissues. While androgen receptor knockout mouse models have provided valuable in vivo data on androgen action, in vitro systems are indispensable for detailed mechanistic studies without the complexities of a whole organism. oup.com

Integration of Multi-Omics Data for Systems-Level Understanding of Androgen Signaling

To gain a holistic understanding of the cellular response to testosterone hexyloxyphenyl propionate, future research will integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This systems biology approach can reveal the complex network of molecular events initiated by androgen receptor (AR) activation. nih.govnih.govbiorxiv.org

Upon binding of its active metabolite, testosterone, the AR regulates the transcription of numerous genes. nih.govmdpi.com Transcriptomic analysis (e.g., RNA-seq) can identify the full spectrum of genes whose expression is altered by testosterone hexyloxyphenyl propionate in target cells. Proteomic studies can then quantify the resulting changes in protein levels, providing a more direct link to cellular function. Metabolomic analyses can simultaneously profile the shifts in small-molecule metabolites, offering insights into the compound's impact on cellular metabolism. researchgate.net

By integrating these datasets, researchers can construct comprehensive models of androgen signaling pathways. frontiersin.orgnih.gov For example, a multi-omics investigation in prostate cancer cells revealed how AR signaling influences not only gene expression but also chromatin accessibility and the epigenetic landscape. nih.govbiorxiv.org Applying a similar approach to testosterone hexyloxyphenyl propionate could elucidate its specific effects on pathways related to cell growth, metabolism, and other androgen-regulated processes. This integrated analysis can help identify novel biomarkers of androgenic activity and provide a more complete picture of the compound's biological impact than any single omics approach alone. researchgate.net

Computational Advances in Predictive Modeling for Novel Steroid Derivatives

Computational modeling is becoming an indispensable tool in the design and evaluation of new steroid derivatives. Future research on compounds like testosterone hexyloxyphenyl propionate will benefit from advances in predictive modeling, which can help to forecast a molecule's biological activity and potential liabilities before it is synthesized.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. mdpi.com By developing QSAR models for a series of steroid esters, it may be possible to predict the anabolic and androgenic potency of novel derivatives based on their structural features. researchgate.net These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build a mathematical relationship with its activity.

In silico methods are also employed to predict the potential toxicity and metabolic fate of new compounds. nih.gov For instance, computational tools can model the interaction of a steroid with metabolic enzymes or predict its binding affinity to the androgen receptor. Molecular docking studies, which simulate the binding of a ligand to a receptor's active site, can provide insights into the molecular basis of a compound's activity and help in the design of more potent or selective molecules. nih.govmdpi.com These computational approaches can accelerate the discovery process by prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive experimental screening.

Exploration of Stereoselective Synthesis and Biological Activity of Chiral Metabolites

The biological activity of steroids is often highly dependent on their three-dimensional structure, or stereochemistry. nih.govresearchgate.net Metabolic processes can introduce new chiral centers into the steroid molecule, leading to the formation of different stereoisomers (enantiomers or diastereomers) that may have distinct biological activities. acs.orgnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Testosterone hexyloxyphenyl propionate |

| Testosterone |

| Girard P hydrazones |

Q & A

Q. Basic Research Focus

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column (2.1 × 50 mm, 1.7 µm) with electrospray ionization (ESI+) in MRM mode. Validate sensitivity (LOQ: 0.1 ng/mL) and linearity (R² > 0.99) across 0.1–50 ng/mL .

- Cross-Validation : Compare results with GC-MS to address matrix interference in plasma/serum samples .

What pharmacokinetic parameters should be prioritized in preclinical studies of testosterone hexyloxyphenyl propionate?

Q. Intermediate Research Focus

- Half-Life Determination : Conduct serial blood sampling in rodent models (e.g., Sprague-Dawley rats) over 14 days. Model data using non-compartmental analysis (NCA) in Phoenix WinNonlin .

- Ester Hydrolysis Rate : Measure free testosterone levels post-administration to assess esterase-driven release kinetics .

How does the hexyloxyphenyl ester moiety influence androgen receptor (AR) binding affinity compared to other testosterone esters?

Q. Advanced Research Focus

- In Silico Docking : Use AutoDock Vina to compare binding energies of testosterone hexyloxyphenyl propionate vs. propionate/phenylpropionate derivatives. Include AR-LBD (PDB: 2AM9) .

- In Vitro Assays : Perform competitive binding assays (e.g., COS-7 cells transfected with human AR) with ³H-dihydrotestosterone as a tracer .

What methodological challenges arise when studying the metabolic pathways of testosterone hexyloxyphenyl propionate in hepatic models?

Q. Intermediate Research Focus

- CYP450 Interactions : Use human liver microsomes (HLMs) with NADPH cofactor. Identify metabolites via UPLC-QTOF and assign structures using METLIN .

- Species-Specific Differences : Compare metabolic profiles across rat, dog, and human HLMs to assess translatability .

How should researchers address contradictory data on the compound’s tissue-selective androgenicity?

Q. Advanced Research Focus

- Dose-Response Analysis : Replicate studies using standardized doses (e.g., 0.1–10 mg/kg) in castrated rodent models. Measure prostate vs. levator ani muscle weights .

- Class Compound Extrapolation : Reference organophosphate ester toxicokinetic models to hypothesize tissue accumulation patterns .

What in vitro models are suitable for assessing the endocrine-disrupting potential of testosterone hexyloxyphenyl propionate?

Q. Intermediate Research Focus

- Yeast Bioassays : Use recombinant yeast strains (e.g., AR-EcoScreen) to quantify androgenic activity .

- 3T3-L1 Adipogenesis Assay : Evaluate lipid accumulation to screen for glucocorticoid receptor cross-reactivity .

How do in vitro receptor affinity results correlate with in vivo anabolic effects?

Q. Advanced Research Focus

- Transgenic Mouse Models : Compare AR knockout (ARKO) vs. wild-type mice to isolate receptor-mediated effects .

- Transcriptomic Profiling : Perform RNA-seq on skeletal muscle post-treatment to identify upregulated anabolic pathways (e.g., mTORC1) .

What strategies improve the detection of low-abundance metabolites in excretion studies?

Q. Basic Research Focus

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for urine/feces samples. Optimize elution with methanol:acetic acid (95:5) .

- High-Resolution Metabolomics : Apply LC-HRMS with data-dependent acquisition (DDA) to capture minor metabolites .

How can isotopic labeling enhance studies on the compound’s biotransformation?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.